

1H NMR characterization of (Chloromethyl)(methyl)silane

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Compound of Interest

Compound Name: (Chloromethyl)(methyl)silane

CAS No.: 18165-20-3

Cat. No.: B098316

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This guide provides a technical characterization framework for **(Chloromethyl)(methyl)silane** (CAS: 18165-20-3), a specialized bifunctional organosilicon building block.

Unlike standard templates, this document focuses on the comparative spectral analysis required to distinguish this reactive hydrosilane from its common structural analogs, such as (Chloromethyl)trimethylsilane and (Chloromethyl)dimethylchlorosilane. It addresses the specific needs of researchers using this molecule for hydrosilylation or CVD applications where Si-H bond integrity is critical.

Executive Summary: The Structural Imperative

(Chloromethyl)(methyl)silane (

) is a unique synthon possessing two distinct reactive handles:

- **Electrophilic Carbon:** The chloromethyl group () for nucleophilic substitution.
- **Hydridic Silicon:** The dihydride moiety () for hydrosilylation or reduction.

The Characterization Challenge: Commercially supplied samples often degrade into siloxanes or contain "over-alkylated" impurities (e.g., trimethyl variants). Standard purity certificates often rely on GC-MS, which may miss partial hydrolysis or oxidation. High-field ^1H NMR is the only definitive method to quantify the active

content versus inert impurities.

Comparative ^1H NMR Analysis

This section compares the target molecule against its two primary market alternatives/impurities.

2.1. The Spectral Fingerprint

Solvent:

(Neutralized over Basic Alumina) | Ref: TMS (

0.00)

Feature	Target: (Chloromethyl) (methyl)silane	Alt 1: (Chloromethyl)trimet hylsilane	Alt 2: (Chloromethyl)dimet hylchlorosilane
Formula			
Functionality	Si-H (Reactive) + C-Cl	Inert Si-Me + C-Cl	Reactive Si-Cl + C-Cl
Si-CH ₃	~0.25 ppm (t, 3H)	~0.12 ppm (s, 9H)	~0.55 ppm (s, 6H)
CH ₂ -Cl	~2.85 ppm (t, 2H)	~2.75 ppm (s, 2H)	~2.95 ppm (s, 2H)
Si-H	~3.90 - 4.10 ppm (m, 2H)	ABSENT	ABSENT
Coupling ()	~190 - 210 Hz (Satellites)	N/A	N/A

2.2. Critical Signal Interpretation

- The Si-H Multiplet (3.90 ppm): This is the diagnostic peak. Unlike the sharp singlets of the alternatives, the Si-H protons in the target molecule appear as a complex multiplet due to vicinal coupling with the protons (Hz) and the protons.
- The "Satellite" Check: To validate the covalent Si-H bond, look for the satellites flanking the main Si-H signal. These are spaced by approximately 200 Hz.[1] If these are missing, the signal may be a contaminant (e.g., impurity overlap).
- Shift Drifts: The signal shifts downfield (0.12 0.55 ppm) as electronegative atoms (Cl) replace H or Methyl groups on the silicon center.

Experimental Protocol: Anhydrous NMR Preparation

Objective: Prevent hydrolysis of the Si-H bond during measurement.

bonds are susceptible to acid-catalyzed hydrolysis or oxidation in wet

Reagents

- Solvent: Chloroform-d (), 99.8% D.
- Desiccant/Neutralizer: Basic Alumina (Brockmann I) or 4Å Molecular Sieves (Activated).
- Standard: Tetramethylsilane (TMS) - internal reference.[2]

Step-by-Step Methodology

- Solvent Pre-treatment: Pass 1 mL of

through a short pipette column of activated basic alumina directly into the NMR tube. This neutralizes HCl traces (common in chloroform) that can degrade chloromethylsilanes.

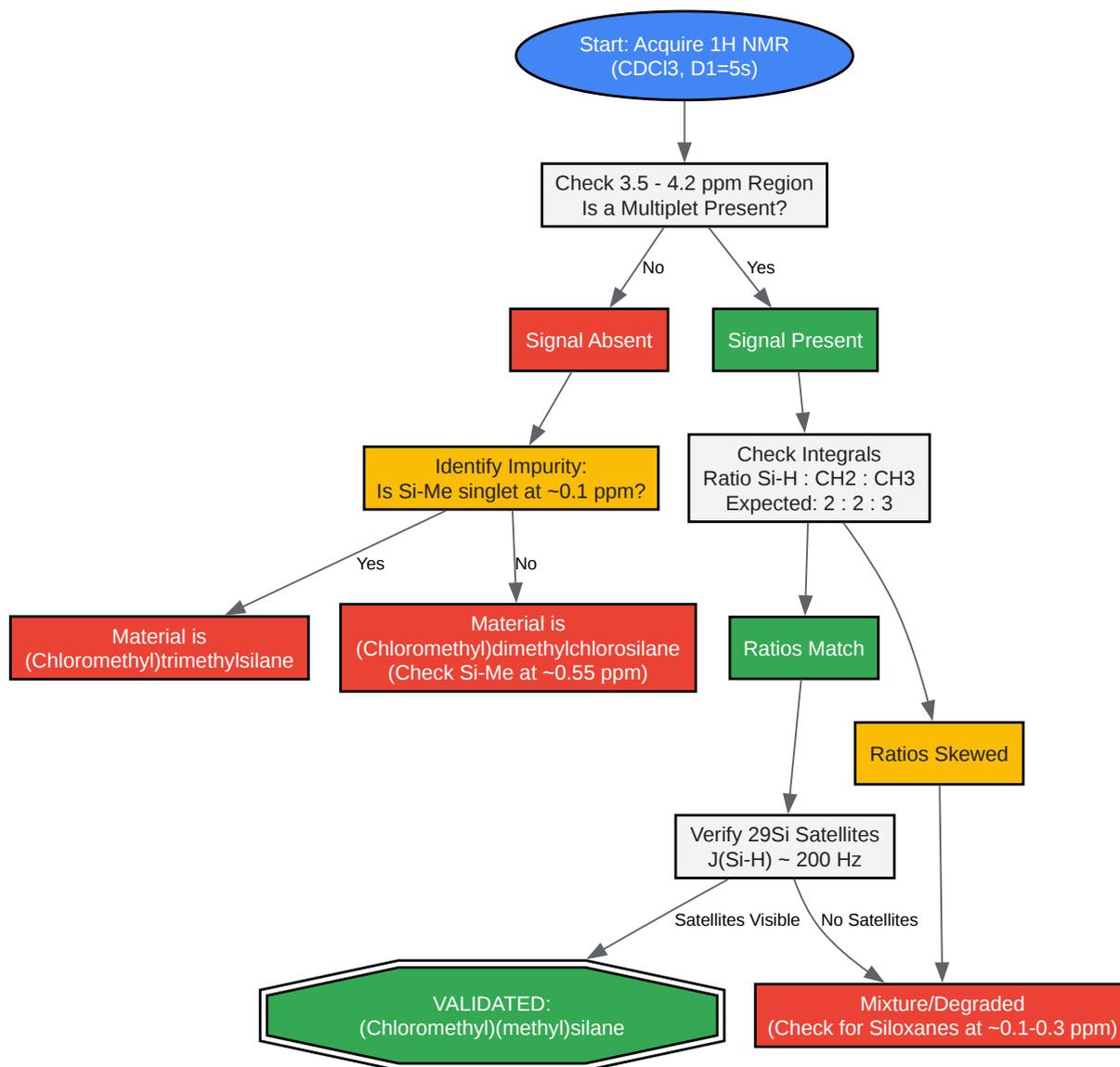
- **Sample Addition:** Add 20-30 mg of **(Chloromethyl)(methyl)silane** via a gas-tight syringe. Do not filter the final solution through cotton/paper, as these contain moisture.
- **Cap & Seal:** Cap immediately. If analyzing over >1 hour, wrap the cap with Parafilm.
- **Acquisition:**
 - **Pulse Angle:** 30°.
 - **Relaxation Delay (**
): Set to

seconds. (Si-H protons have longer

relaxation times; insufficient delay leads to under-integration of the critical Si-H peak).
 - **Scans:** 16-64 scans are sufficient for >95% purity samples.

Diagnostic Workflow (Decision Logic)

The following diagram outlines the logic flow for validating the identity and purity of the material based on the spectral data.



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Caption: Logic flow for distinguishing **(Chloromethyl)(methyl)silane** from non-hydride analogs and degradation products.

Performance Comparison: Reactivity & Stability

When selecting between these alternatives for synthesis, the NMR data correlates directly to chemical utility.

Parameter	(Chloromethyl)(methyl)silane	(Chloromethyl)trimethylsilane
NMR Stability	Low: Si-H peak broadens/vanishes if solvent is acidic/wet.	High: Spectrum remains stable in standard
Synthetic Utility	Orthogonal: Allows hydrosilylation (Si-H) AND substitution (C-Cl).	Single-Mode: Only C-Cl substitution is possible.
Atom Economy	High: Low molecular weight (94.6 g/mol).	Lower: Higher MW (122.7 g/mol) due to extra methyls.
Storage Monitoring	Required: Must re-run NMR before use to check Si-H integral.	Minimal: Stable for months/years.

Technical Insight: The "Redistribution" Risk

Application Scientists must note that mono- and di-hydro silanes can undergo redistribution (disproportionation) catalyzed by Lewis acids.

NMR Evidence: Appearance of a new quartet at ~3.5 ppm () and a septet/multiplet at ~4.2 ppm () indicates the sample has disproportionated. The target material () should be the dominant multiplet.

References

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